1,6,8-Trichlorodibenzofuran
Overview
Description
1,6,8-Trichlorodibenzofuran is a polychlorinated dibenzofuran (PCDF) with the molecular formula C12H5Cl3O. It is a member of a family of organic compounds where one or several of the hydrogens in the dibenzofuran structure are replaced by chlorines . These compounds are known for their persistence in the environment and potential toxicological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6,8-Trichlorodibenzofuran can be synthesized through various chemical reactions involving chlorination of dibenzofuran. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for synthesizing polychlorinated dibenzofurans involve the chlorination of dibenzofuran under controlled conditions .
Industrial Production Methods
it is known that polychlorinated dibenzofurans can be formed as by-products during the combustion of organic materials in the presence of chlorine donors, such as in waste incineration and certain industrial processes .
Chemical Reactions Analysis
Types of Reactions
1,6,8-Trichlorodibenzofuran can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions) under appropriate reaction conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce less chlorinated dibenzofurans .
Scientific Research Applications
1,6,8-Trichlorodibenzofuran has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,6,8-Trichlorodibenzofuran involves its interaction with various molecular targets and pathways. It has been shown to interact with the aryl hydrocarbon receptor (AhR) and estrogen receptor alpha (ERα). These interactions can lead to changes in gene expression and cellular responses . For example, it can induce the expression of transforming growth factor-alpha (TGF-α) in an ERα-dependent manner .
Comparison with Similar Compounds
Similar Compounds
1,6,8-Trichlorodibenzofuran is part of a family of polychlorinated dibenzofurans, which include:
- 2,3,7,8-Tetrachlorodibenzofuran (TCDF)
- 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF)
- 1,2,3,4,6,7,8,9-Octachlorodibenzofuran (OCDF)
Uniqueness
This compound is unique due to its specific chlorination pattern, which influences its chemical properties and biological interactions. Its specific interactions with molecular targets, such as ERα, distinguish it from other polychlorinated dibenzofurans .
Properties
IUPAC Name |
1,6,8-trichlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-4-7-11-8(14)2-1-3-10(11)16-12(7)9(15)5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBVYDQWZXUJNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(O2)C(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232088 | |
Record name | 1,6,8-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82911-59-9 | |
Record name | 1,6,8-Trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082911599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6,8-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6,8-TRICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DH0UUA495 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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